Cas no 1217811-41-0 ((S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid)

(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
- (2S)-2-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- Boc-(S)-alpha-(2-cyanobenzyl)-proline
- starbld0000468
- 1217811-41-0
- Boc-(S)-alpha-(2-cyano-benzyl)-proline
- MFCD06796808
- (2S)-1-[(tert-butoxy)carbonyl]-2-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid
- DTXSID60428029
-
- MDL: MFCD06796808
- Inchi: InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-6-9-18(20,15(21)22)11-13-7-4-5-8-14(13)12-19/h4-5,7-8H,6,9-11H2,1-3H3,(H,21,22)/t18-/m0/s1
- InChI Key: UVLXIDYUXFSJSJ-SFHVURJKSA-N
- SMILES: CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2C#N)C(=O)O
Computed Properties
- Exact Mass: 330.15800
- Monoisotopic Mass: 330.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 90.6Ų
Experimental Properties
- PSA: 90.63000
- LogP: 2.89298
(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid Security Information
(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM198374-1g |
(S)-1-(tert-butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid |
1217811-41-0 | 95% | 1g |
$729 | 2023-03-07 | |
Alichem | A109008151-1g |
(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid |
1217811-41-0 | 95% | 1g |
$653.12 | 2023-09-03 | |
Chemenu | CM198374-1g |
(S)-1-(tert-butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid |
1217811-41-0 | 95% | 1g |
$729 | 2021-06-09 | |
Ambeed | A626954-1g |
(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid |
1217811-41-0 | 95+% | 1g |
$609.0 | 2024-04-25 |
(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid Related Literature
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Additional information on (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Introduction to (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic Acid (CAS No. 1217811-41-0)
(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid, with the CAS number 1217811-41-0, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique stereochemistry and functional groups make it a valuable building block for the development of novel therapeutic agents.
The< strong>tert-butoxycarbonyl (Boc) group in the molecule plays a pivotal role in protecting the carboxylic acid functionality during synthetic processes. This protection is essential for ensuring regioselectivity and preventing unwanted side reactions. The presence of the< strong>2-cyanobenzyl moiety adds another layer of complexity, providing a site for further functionalization and enabling the construction of more complex drug scaffolds. Together, these features make (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid a versatile tool in medicinal chemistry.
In recent years, there has been a surge in research focused on developing new treatments for neurological disorders. The< strong>pyrrolidine core structure is particularly interesting in this context, as it is found in several bioactive natural products and drug candidates. Studies have shown that pyrrolidine derivatives can interact with specific biological targets, making them promising candidates for therapeutic intervention. The enantiomeric purity of (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid is especially critical, as the (S)-configuration often correlates with enhanced biological activity and reduced toxicity.
The< strong>synthetic utility of this compound extends beyond its application in drug development. It has been utilized in the synthesis of complex peptidomimetics and protease inhibitors, which are essential for treating conditions such as cancer and infectious diseases. The ability to introduce diverse functional groups while maintaining structural integrity makes it an indispensable reagent in synthetic organic chemistry laboratories.
Advances in computational chemistry have further enhanced our understanding of how (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid behaves in various chemical environments. Molecular modeling studies have revealed insights into its interactions with enzymes and receptors, providing a rational basis for designing more effective derivatives. These computational approaches are increasingly being integrated into drug discovery pipelines, accelerating the development of novel therapeutics.
The< strong>pharmaceutical industry has recognized the potential of this compound and has invested heavily in its commercial production. High-quality raw materials are essential for ensuring the reproducibility and scalability of synthetic processes. Manufacturers specializing in fine chemicals have developed robust protocols to produce (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid with high enantiomeric purity and minimal impurities.
In conclusion, (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS No. 1217811-41-0) is a multifaceted compound with significant applications in pharmaceutical research and development. Its unique structural features and synthetic versatility make it an invaluable tool for chemists and biologists working on next-generation therapeutics. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound is likely to grow even further.
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